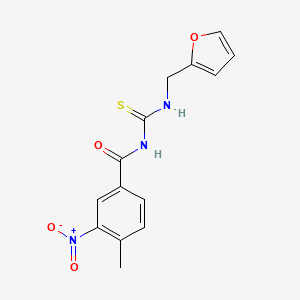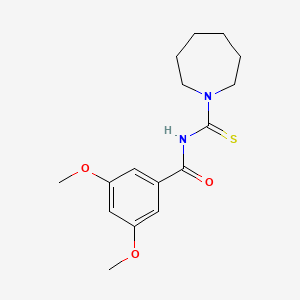
N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide
Descripción general
Descripción
N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of the furan ring in its structure makes it a significant molecule in medicinal chemistry due to its potential therapeutic applications.
Métodos De Preparación
The synthesis of N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide involves several steps. One common method includes the reaction of 2-furoic acid with furfurylamine to form N-(furan-2-ylmethyl)furan-2-carboxamide. This intermediate is then reacted with 4-methyl-3-nitrobenzoyl chloride in the presence of a base to yield the final product . The reaction conditions typically involve the use of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions to optimize yield and reaction time .
Análisis De Reacciones Químicas
N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. .
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The furan ring and nitrobenzamide moiety are crucial for its biological activity. The compound can inhibit bacterial enzymes, disrupt cell wall synthesis, and interfere with DNA replication in microorganisms . In cancer cells, it may induce apoptosis by activating specific signaling pathways .
Comparación Con Compuestos Similares
N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide can be compared with other furan derivatives such as:
N-(furan-2-ylmethyl)ethanamine: Similar in structure but lacks the nitrobenzamide moiety, making it less potent in certain biological activities.
Furan-2-ylmethyl furan-2-carboxylate: Another furan derivative with different functional groups, leading to varied chemical reactivity and applications.
N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: A more complex molecule with additional rings and functional groups, offering a broader range of biological activities.
This compound stands out due to its unique combination of the furan ring, nitrobenzamide moiety, and carbamothioyl group, which collectively contribute to its diverse chemical reactivity and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-9-4-5-10(7-12(9)17(19)20)13(18)16-14(22)15-8-11-3-2-6-21-11/h2-7H,8H2,1H3,(H2,15,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQNSXWYPPGCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NCC2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(dimethylamino)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3593526.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B3593533.png)
![2-[[4-benzyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B3593540.png)
![N-[(2-carbamoylphenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B3593564.png)
![2-ethoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3593570.png)

![N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B3593585.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2-phenoxyphenyl)acetamide](/img/structure/B3593593.png)
![N-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3593597.png)
![5-[(2-chlorobenzyl)amino]-2-(3-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B3593604.png)
![5-[(4-ethoxyphenyl)amino]-2-(2-furyl)-1,3-oxazole-4-carbonitrile](/img/structure/B3593610.png)
![2-(3,4-dimethoxyphenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B3593618.png)
![2-[4-(benzyloxy)phenyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B3593626.png)
